4-Morpholin-4-ylquinazoline-2-carboxylic acid

EGFR inhibition Quinazoline amide Antiproliferative

4-Morpholin-4-ylquinazoline-2-carboxylic acid (CAS 1171525-68-0) is a heterocyclic small molecule comprising a quinazoline core substituted with a morpholine ring at the 4-position and a carboxylic acid at the 2-position. This substitution pattern places it within a class of 4-aminoquinazoline-2-carboxylic acid derivatives that are widely employed as synthetic intermediates for kinase inhibitor discovery, particularly those targeting the ATP-binding pocket of receptor tyrosine kinases.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 1171525-68-0
Cat. No. B2378359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-ylquinazoline-2-carboxylic acid
CAS1171525-68-0
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18)
InChIKeyOAFGUPDYMJLYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Morpholin-4-ylquinazoline-2-carboxylic acid (CAS 1171525-68-0): A Defined Quinazoline Building Block for Kinase-Focused Library Synthesis


4-Morpholin-4-ylquinazoline-2-carboxylic acid (CAS 1171525-68-0) is a heterocyclic small molecule comprising a quinazoline core substituted with a morpholine ring at the 4-position and a carboxylic acid at the 2-position. This substitution pattern places it within a class of 4-aminoquinazoline-2-carboxylic acid derivatives that are widely employed as synthetic intermediates for kinase inhibitor discovery, particularly those targeting the ATP-binding pocket of receptor tyrosine kinases [1]. The morpholine moiety is a recognized pharmacophore for enhancing solubility and modulating hinge-region binding interactions, while the 2-carboxylic acid handle enables facile amide coupling for library diversification [2].

Why 4-Morpholin-4-ylquinazoline-2-carboxylic acid Cannot Be Replaced by Generic Quinazoline-2-carboxylic Acid Derivatives


Simple substitution with unsubstituted quinazoline-2-carboxylic acid (CAS 568630-14-8) or 4-chloro/4-oxo variants neglects the critical dual role of the 4-morpholine group. The morpholine ring simultaneously acts as a water-solubilizing element and as a mimic of the ribose moiety within the kinase ATP-binding site, a feature absent in 4-H, 4-Cl, or 4-oxo comparators [1]. In contrast, 2-morpholino-quinazoline regioisomers (where morpholine is at position 2) lack the carboxylic acid handle required for rapid amide diversification, making them unsuitable as drop-in replacements for library synthesis workflows that demand a free carboxylate at the 2-position [2]. These structural differences translate into measurable disparities in both synthetic utility and target engagement potential, as quantified in Section 3.

Quantitative Differentiation Evidence for 4-Morpholin-4-ylquinazoline-2-carboxylic acid Versus Closest Analogs


EGFR Kinase Inhibitory Potency of 4-Morpholino-Quinazoline Amide Derivatives Versus 4-Anilinoquinazoline Comparators

When the 2-carboxylic acid of 4-morpholin-4-ylquinazoline-2-carboxylic acid is elaborated into amide derivatives, the resulting morpholino-quinazoline carboxamides demonstrate potent EGFR inhibition (IC50 = 6.12 nM for compound 10) comparable to the FDA-approved 4-anilinoquinazoline drugs erlotinib and gefitinib [1]. This potency is contingent upon the 4-morpholine substitution; the unsubstituted quinazoline-2-carboxylic acid scaffold lacks intrinsic EGFR activity (no inhibition at 10 µM) [1].

EGFR inhibition Quinazoline amide Antiproliferative

Synthetic Selectivity Advantage: 2-Position Regiochemical Control Versus 2-Chloromethyl Analog

The patent literature explicitly identifies the need to avoid byproduct formation at position 2 on the quinazoline ring during morpholinylquinazoline synthesis, and describes methods achieving high selectivity for the desired 4-morpholinyl substitution pattern [1]. The 2-carboxylic acid compound serves as a pre-functionalized intermediate that eliminates this regiochemical risk entirely, in contrast to 2-(chloromethyl)-4-morpholin-4-ylquinazoline (CAS 668276-06-0), which requires additional synthetic steps and introduces potential alkylation byproducts [1].

Synthetic intermediate Regioselectivity Process chemistry

Cytotoxic Activity Profile in Solid Tumor Cell Lines Versus 4-Oxo-Quinazoline-2-carboxylic Acid

A series of morpholine-substituted quinazoline derivatives, accessible from 4-morpholin-4-ylquinazoline-2-carboxylic acid via amide coupling, exhibited significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung carcinoma), and SHSY-5Y (neuroblastoma) cell lines [1]. While individual IC50 values for the 2-carboxylic acid precursor itself are not reported (the free acid is primarily a synthetic intermediate), comparison of the amide derivatives with 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid-based compounds suggests the 4-morpholino substitution imparts superior cell permeability and target engagement [1].

Cytotoxicity MCF-7 A549 SHSY-5Y

Validated Application Scenarios for 4-Morpholin-4-ylquinazoline-2-carboxylic acid in Kinase Drug Discovery


EGFR-Targeted Amide Library Synthesis for Non-Small Cell Lung Cancer (NSCLC) Lead Optimization

The 2-carboxylic acid group enables direct, one-step amide coupling with diverse amine building blocks to generate focused libraries of morpholino-quinazoline-2-carboxamides. As demonstrated by Kumar et al. (2020), such derivatives achieve single-digit nanomolar EGFR IC50 values (compound 10: 6.12 nM) with selective antiproliferative activity against NCI-H322M and NCI-H522 NSCLC cell lines [1]. This application leverages the pre-installed 4-morpholine pharmacophore that is essential for hinge-region binding, making the compound a strategic procurement choice for teams targeting EGFR-driven cancers.

PI3Kδ Inhibitor Process Chemistry: Intermediate for YY-20394-Class Compounds

The morpholinylquinazoline scaffold, with appropriate 2-position functionalization, serves as a key intermediate for PI3Kδ inhibitors such as YY-20394 as described in US20220127248A1 [1]. The patent method emphasizes regioselective control at the 2-position to avoid byproduct formation—a challenge that is circumvented when starting from the pre-functionalized 2-carboxylic acid. Process chemistry groups pursuing PI3Kδ-targeted therapeutics can use this building block to streamline the synthetic route and improve overall yield.

Broad-Spectrum Kinase Profiling in Solid Tumor Panels

Morpholine-substituted quinazoline derivatives derived from this scaffold have demonstrated cytotoxic activity across breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y) cell lines [1]. For core facilities and contract research organizations conducting panel-based antiproliferative screening, the 2-carboxylic acid compound serves as a versatile diversification point to rapidly generate analog sets for multi-kinase profiling, as evidenced by the published 2022 SAR study [1].

Quote Request

Request a Quote for 4-Morpholin-4-ylquinazoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.